molecular formula C9H9BrN6 B13994313 N~2~-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine CAS No. 93167-96-5

N~2~-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B13994313
CAS No.: 93167-96-5
M. Wt: 281.11 g/mol
InChI Key: QYMIMKUTERILBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-bromoaniline with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chlorine atoms in cyanuric chloride by the amino group of 4-bromoaniline. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted triazine derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include oxides and amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives such as:

The uniqueness of N2-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine lies in its specific structure and the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

93167-96-5

Molecular Formula

C9H9BrN6

Molecular Weight

281.11 g/mol

IUPAC Name

2-N-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H9BrN6/c10-5-1-3-6(4-2-5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H5,11,12,13,14,15,16)

InChI Key

QYMIMKUTERILBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.